2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate
Overview
Description
“2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate” is a chemical compound that is a derivative of boric acid . It is often used in organic synthesis reactions as a significant reaction intermediate . Due to its unique structure, it has good biological activity and pharmacological effects .
Synthesis Analysis
The compound is obtained through a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis
The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis
In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions . The compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical and Chemical Properties Analysis
The compound has a refractive index of 1.396 (lit.), a boiling point of 42-43 °C/50 mmHg (lit.), and a density of 0.882 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of boric acid ester intermediates with benzene rings, such as the mentioned compound, involves multi-step substitution reactions. These intermediates are confirmed through various spectroscopic methods like FTIR, NMR, and mass spectrometry, alongside single-crystal X-ray diffraction for crystallographic and conformational analyses. The molecular structures are further evaluated through density functional theory (DFT), which is consistent with X-ray diffraction values, indicating the reliability of DFT in predicting molecular conformations of such compounds. Moreover, the molecular electrostatic potential and frontier molecular orbitals are investigated, revealing physicochemical properties crucial for understanding the compound's reactivity and interactions (Huang et al., 2021).
Boron Containing Pharmaceutical Agents
Boron-containing compounds are synthesized for potential use as mimetic agents in therapeutic applications. For example, boron-containing phthalazinone and benzoxazine derivatives have been designed and synthesized, highlighting the versatility of boron intermediates in creating novel pharmaceutical agents. These compounds undergo various reactions, including the Miyaura borylation reaction, to introduce boron, demonstrating the compound's utility in synthesizing bioactive molecules (Das et al., 2011).
Electronic Material Synthesis
The synthesis of electron transport materials (ETMs) showcases another application of boron-containing intermediates. An efficient synthesis route has been developed for such materials, utilizing boric acid ester intermediates as key components. This route is applied in the gram-scale synthesis of ETMs, underscoring the role of these intermediates in the materials science field, particularly in the development of new materials for electronic applications (Xiangdong et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures are often used in organic synthesis as reagents and catalysts .
Mode of Action
It is known that boronic acids and their derivatives, such as this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boron atom forms a covalent bond with a carbon atom, facilitating the formation of new carbon-carbon bonds.
Safety and Hazards
Future Directions
The compound is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators . FLAP (5-lipoxygenase-activating protein) is a protein widely distributed within the central nervous system, whose function is to regulate activation of 5-lipoxygenase enzyme . Therefore, the compound has a good application prospect in medical and pharmaceutical fields .
Properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO4/c1-12(18)19-11-10-13-6-8-14(9-7-13)17-20-15(2,3)16(4,5)21-17/h6-9H,10-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNXTXCADGLVRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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